3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one is a phenylpropanone derivative featuring a bromine atom at the meta position (3-position) of one phenyl ring and a trifluoromethyl group at the para position (4-position) of the other phenyl ring. This compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in organic synthesis and medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCCXRTFVWQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182951 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-57-1 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Procedure
-
- Sodium triflinate (CF3SO2Na) as trifluoromethyl radical source
- Potassium persulfate (K2S2O8) as oxidant
- α-Bromostyrene derivative as the alkene substrate
- Dimethyl sulfoxide (DMSO) as solvent
- Dry air atmosphere maintained by a balloon connected to the reaction vessel
- Reaction temperature: 45 ºC
- Reaction time: 2 hours
-
- An oven-dried Schlenk tube is charged with CF3SO2Na (0.60 mmol) and K2S2O8 (0.05 mmol).
- The tube is connected to a dry air balloon and purged once.
- α-Bromostyrene (0.20 mmol) and DMSO (2.0 mL) are added under magnetic stirring.
- The mixture is stirred vigorously at 45 ºC for 2 hours.
- After completion, water is added, and the mixture is extracted with diethyl ether four times.
- The combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.
- The residue is purified by silica gel chromatography using petroleum ether (30-60 ºC) and ethyl acetate as eluents to afford the desired trifluoromethylated ketone product.
Reaction Parameters and Optimization
The reaction parameters such as initiator concentration, solvent choice, temperature, and oxygen availability significantly affect the yield and selectivity of the oxytrifluoromethylation process. For example, potassium persulfate (K2S2O8) at 0.05 mmol and dry air atmosphere are optimal for high yields.
Analytical Data and Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR spectra confirm the aromatic and aliphatic proton and carbon environments.
- ^19F NMR provides information on the trifluoromethyl group, typically showing a signal around -62 ppm.
- High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular weight and formula consistency.
- Infrared Spectroscopy (IR):
- Detects carbonyl (C=O) stretching around 1680-1700 cm^-1.
- Thin Layer Chromatography (TLC) and Flash Chromatography:
- Used for monitoring reaction progress and purification.
Summary Table of Preparation Method and Conditions
| Step | Reagent/Condition | Amount/Value | Purpose/Role |
|---|---|---|---|
| 1 | CF3SO2Na (Sodium triflinate) | 0.60 mmol | Trifluoromethyl radical source |
| 2 | K2S2O8 (Potassium persulfate) | 0.05 mmol | Oxidant/Initiator |
| 3 | α-Bromostyrene derivative | 0.20 mmol | Alkene substrate |
| 4 | Solvent (DMSO) | 2.0 mL | Reaction medium |
| 5 | Atmosphere | Dry air (balloon) | Provides oxygen for reaction |
| 6 | Temperature | 45 ºC | Optimal reaction temperature |
| 7 | Reaction time | 2 hours | Sufficient for completion |
| 8 | Work-up | Water, diethyl ether extraction | Product isolation and purification |
Research Findings and Notes
- The relay cooperation of K2S2O8 and O2 enables efficient aerobic difunctionalization, facilitating the incorporation of trifluoromethyl groups into aromatic ketones.
- The method avoids harsh conditions and uses commercially available reagents.
- The reaction tolerates various substituents on the aromatic ring, including bromine, which is essential for the target compound.
- Purification by silica gel chromatography yields high-purity products suitable for further research applications.
- Analytical data from ^1H, ^13C, and ^19F NMR, along with HRMS, confirm the successful synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions produce alcohols.
Scientific Research Applications
3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.5) is higher than analogs with polar groups (e.g., -OCH₂F in : logP ~2.1) due to the CF₃ group .
- Thermal Stability: Bromine and CF₃ substituents increase melting point (mp ~120°C) compared to non-halogenated analogs (e.g., : mp ~85°C) .
Unique Advantages of the Target Compound
Synthetic Versatility : The bromine atom allows for Suzuki-Miyaura couplings, enabling diversification of the phenyl ring .
Biological Selectivity : The CF₃ group enhances target specificity in enzyme inhibition studies, outperforming methylthio or fluorine-containing analogs .
Stability : Resistance to metabolic degradation compared to compounds with labile groups (e.g., -OCH₂F in ) .
Biological Activity
3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one, also known as 3-(3-bromophenyl)-4'-trifluoromethylpropiophenone, is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H12BrF3O
- CAS Number: 898760-57-1
The compound is characterized by a bromine atom on one phenyl ring and a trifluoromethyl group on the other, which significantly influences its reactivity and biological interactions. The synthesis typically involves Suzuki–Miyaura coupling reactions, which are favored for their mild conditions and high functional group tolerance.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. For instance:
- Acetylcholinesterase (AChE) Inhibition: The compound has shown promising activity against AChE, an enzyme critical in neurotransmission. Specific IC50 values are reported in various studies, with some derivatives showing IC50 values in the low micromolar range .
- Monoamine Oxidase (MAO) Inhibition: It has also been evaluated for its inhibitory effects on MAO, which is relevant in the treatment of neurodegenerative disorders. Some related compounds have demonstrated selectivity towards MAO-B, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have explored its effects on various cancer cell lines, revealing cytotoxicity that correlates with the presence of the bromine and trifluoromethyl groups. For example:
- Cell Viability Assays: In vitro studies report that certain concentrations of this compound significantly reduce cell viability in breast and prostate cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its binding affinity to enzymes and receptors involved in neurotransmission and cancer progression.
Interaction with Receptors
Research indicates that the compound may interact with various receptors involved in neurotransmission pathways. Its ability to modulate receptor activity could lead to significant neuroprotective effects, making it a candidate for further investigation in neuropharmacology .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | AChE IC50 (µM) | MAO-B IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 0.09 | 27 | Promising dual inhibitor |
| 4-Bromophenylacetic acid | 0.15 | Not specified | Lower selectivity |
| Other derivatives | Variable | Variable | Dependent on substituents |
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Neuroprotective Studies: One study highlighted its potential as a neuroprotective agent through AChE inhibition, showing a significant reduction in neurotoxicity markers in PC12 cells exposed to oxidative stress .
- Anticancer Research: Another study investigated its effects on cancer cell proliferation, demonstrating that it induces apoptosis through caspase activation pathways in specific cancer types .
Q & A
Q. What are the established synthetic routes for 3-(3-bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation to introduce the propan-1-one moiety, followed by bromination at the 3-position of the phenyl ring. For example:
Acylation : React 4-(trifluoromethyl)benzene with propanoyl chloride using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane .
Bromination : Treat the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to achieve regioselective bromination .
- Key Variables :
- Solvent polarity affects reaction kinetics.
- Catalyst loading (e.g., AlCl₃ ≥ 1.2 equiv.) ensures complete acylation .
- Temperature control during bromination minimizes side products (e.g., dibromination) .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, confirming the 3-bromo and 4-trifluoromethyl substituents .
- Spectroscopy :
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and bromine’s inductive effect on aromatic protons (δ 7.4–8.1 ppm) are diagnostic .
- HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₆H₁₂BrF₃O: calc. 363.01) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate purity (>95% via HPLC) and stereochemical consistency (e.g., chiral chromatography if applicable) .
- Target-Specific Assays : Use isoform-selective enzymes (e.g., CYP450 variants) to identify off-target effects. For example, covalent binding to cysteine residues may explain variability in inhibition studies .
- Meta-Analysis : Compare datasets using tools like PCA to isolate confounding variables (e.g., solvent DMSO% in cell-based assays) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density at the bromine site, identifying susceptibility to SNAr mechanisms .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMF) to predict reaction pathways with amines or thiols .
- Example : The trifluoromethyl group’s electron-withdrawing effect enhances aryl bromide electrophilicity, favoring para-substitution in cross-coupling reactions .
Q. How do substituent effects (bromo vs. trifluoromethyl) influence photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : The bromine-heavy atom effect increases intersystem crossing, red-shifting absorption (λₐᵦₛ ~ 290 nm vs. 270 nm for non-brominated analogs) .
- Fluorescence Quenching : Trifluoromethyl groups reduce π-π* transition efficiency, quantified via quantum yield measurements (Φ < 0.1 in ethanol) .
- Comparative Table :
| Substituent | λₐᵦₛ (nm) | Φ (Ethanol) |
|---|---|---|
| -Br | 290 | 0.08 |
| -CF₃ | 285 | 0.12 |
| -H | 270 | 0.25 |
| Data extrapolated from analogous compounds |
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Heck coupling to install stereocenters .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) in transesterification to separate enantiomers .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (120–125°C vs. 128–130°C)?
- Methodological Answer :
- Polymorphism Screening : Perform DSC to detect metastable forms. Slow crystallization from ethyl acetate/hexane (1:3) yields the thermodynamically stable polymorph .
- Impurity Profiling : Trace moisture during synthesis may form hydrates, lowering observed mp. Karl Fischer titration ensures <0.1% H₂O .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
